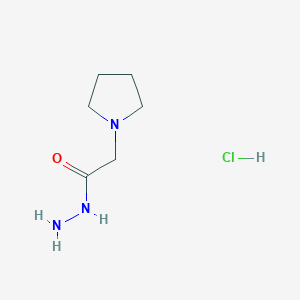

2-Pyrrolidin-1-ylacetohydrazide hydrochloride

Description

Significance of Pyrrolidine (B122466) and Hydrazide Scaffolds in Contemporary Chemical and Medicinal Research

The foundational components of 2-Pyrrolidin-1-ylacetohydrazide hydrochloride, the pyrrolidine and hydrazide moieties, are individually recognized as "privileged scaffolds" in drug discovery and synthetic chemistry.

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a cornerstone in the design of biologically active compounds. nih.govnih.gov Its significance is enhanced by several key features:

Three-Dimensionality : Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional space. This sp³-hybridization is crucial for establishing successful clinical outcomes for new bioactive molecules. nih.govnih.gov

Stereochemistry : The pyrrolidine ring contains stereogenic carbons, meaning the spatial orientation of substituents can be precisely controlled. nih.govnih.gov This is vital as different stereoisomers of a drug candidate can exhibit vastly different biological profiles and binding affinities to target proteins. nih.govnih.gov

Pharmacological Versatility : Pyrrolidine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and anticonvulsant properties. nih.govresearchgate.netpharaohacademy.com This scaffold is a key component in numerous natural products, alkaloids, and FDA-approved drugs. researchgate.net

The hydrazide scaffold (-C(=O)NHNH₂) is an equally important functional group in medicinal chemistry. researchgate.net Hydrazides and their derivatives, hydrazones, are noted for their extensive biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antitubercular, and antitumoral effects. nih.govmdpi.com Beyond their intrinsic bioactivity, hydrazides are highly versatile chemical intermediates. nih.govresearchgate.net They serve as crucial synthons for the synthesis of a variety of heterocyclic compounds such as oxadiazoles, pyrazoles, and triazoles, which themselves are classes of potent pharmacological agents. nih.gov The ability of hydrazides to act as building blocks for more complex molecular frameworks makes them invaluable tools for synthetic chemists. nih.govmdpi.com

Broader Context of Nitrogen-Containing Heterocycles in Synthetic Chemistry and Biological Activity

Nitrogen-containing heterocycles represent a major class of organic compounds with profound importance in biological systems and pharmaceutical science. mdpi.com They form the core structures of countless natural products, including alkaloids, vitamins, and hormones, as well as a vast number of synthetic drugs. nih.gov Analysis of FDA-approved pharmaceuticals reveals that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocyclic ring. mdpi.com

These scaffolds offer a high degree of structural diversity and the nitrogen atoms often play a critical role in molecular interactions. mdpi.com They can act as hydrogen bond acceptors or donors, which is fundamental for the binding of a drug molecule to its biological target, such as an enzyme or receptor. nih.gov The incorporation of nitrogen heterocycles can also favorably influence a molecule's pharmacokinetic properties. The diverse biological activities associated with this class of compounds are extensive, encompassing roles as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents. nih.govmdpi.com

Current Research Trajectories and Future Investigative Avenues for this compound

A review of current scientific literature indicates that this compound, as a specific entity, has not been the subject of extensive, dedicated research studies. Its primary role appears to be that of a chemical intermediate or building block, available from various commercial suppliers. The PubChem database lists several patents that include this chemical structure, suggesting its utility in the synthesis of more complex proprietary molecules. nih.gov

However, the absence of direct research does not diminish its potential significance. The combination of the well-established pyrrolidine and hydrazide scaffolds in a single, relatively simple molecule presents several logical avenues for future investigation:

Synthetic Intermediate : Its most immediate application is as a precursor for creating more elaborate molecular architectures. The hydrazide group can be readily reacted with aldehydes and ketones to form hydrazones, or used in cyclization reactions to generate novel heterocyclic systems. nih.govmdpi.com These new derivatives could then be screened for various biological activities.

Screening for Bioactivity : Given the broad pharmacological profiles of both pyrrolidines and hydrazides, the compound itself warrants screening for a range of biological effects. nih.govresearchgate.netresearchgate.net Research could focus on its potential anticancer, antimicrobial, or anti-inflammatory properties, areas where derivatives of its constituent parts have shown considerable promise. nih.govnih.govmdpi.com

Development of Hybrid Molecules : The concept of creating hybrid molecules that merge two or more pharmacophores is a rational approach in modern drug design. researchgate.net this compound is a quintessential example of such a hybrid. Future research could systematically modify both the pyrrolidine and acetohydrazide portions of the molecule to explore structure-activity relationships (SAR) and optimize for a specific biological target.

Chemical and Physical Properties

Below is a table summarizing the computed chemical and physical properties of the base compound, 2-Pyrrolidin-1-ylacetohydrazide.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃N₃O | PubChem nih.gov |

| Molecular Weight | 143.19 g/mol | PubChem nih.gov |

| IUPAC Name | 2-pyrrolidin-1-ylacetohydrazide | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 143.105862047 Da | PubChem nih.gov |

| Topological Polar Surface Area | 58.4 Ų | PubChem nih.gov |

| Complexity | 120 | PubChem nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyrrolidin-1-ylacetohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c7-8-6(10)5-9-3-1-2-4-9;/h1-5,7H2,(H,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEYGLQPEBCHSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716715 | |

| Record name | 2-(Pyrrolidin-1-yl)acetohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7171-96-2 | |

| Record name | 2-(Pyrrolidin-1-yl)acetohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyrrolidin 1 Ylacetohydrazide Hydrochloride and Its Chemical Derivatives

Strategies for the Construction of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a prevalent scaffold in numerous natural products and synthetic compounds. wikipedia.org Its synthesis has been extensively studied, leading to a variety of methods that can be classified based on the starting materials and the ring-forming strategy. mdpi.comnih.gov These methods include building the ring from linear molecules, modifying existing pyrrolidine structures, and employing stereoselective techniques to control the three-dimensional arrangement of substituents. mdpi.comnih.gov

The formation of the pyrrolidine ring from acyclic (non-cyclic) precursors is a fundamental approach in heterocyclic chemistry. These methods involve intramolecular reactions that form the key carbon-nitrogen bond to close the five-membered ring.

One common strategy is the N-heterocyclization of primary amines with diols . For instance, a Cp*Ir complex can catalyze the reaction between a primary amine and a 1,4-diol to yield the corresponding N-substituted pyrrolidine in good to excellent yields. organic-chemistry.org Another powerful method is the intramolecular amination of C-H bonds. This can be achieved under transition-metal-free conditions using molecular iodine as an oxidant or catalyzed by copper, which allows for the cyclization of accessible substrates into pyrrolidines with high regioselectivity. organic-chemistry.org

Further approaches include:

Reductive Condensation: Anilines can react with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium borohydride (B1222165) to afford N-aryl pyrrolidines. organic-chemistry.org

Cascade Reactions: The synthesis of the 5-membered N-heterocyclic ring of pyrrolidine derivatives can be accomplished through cascade reactions, which involve a series of intramolecular transformations. wikipedia.orgmdpi.com

Radical Cyclization: Carboxamide radicals can cyclize onto an alkene, and amidyl radicals are capable of activating distant C-H bonds to facilitate cyclization, forming pyrrolidones which can be subsequently reduced to pyrrolidines. researchgate.net

| Method | Acyclic Precursor Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| N-Heterocyclization | Primary Amine + 1,4-Diol | Cp*Ir complex | organic-chemistry.org |

| Intramolecular C-H Amination | Substrates with accessible C(sp3)-H bonds and an amine | Copper catalyst or I2 (oxidant) | organic-chemistry.org |

| Reductive Condensation | Aniline + 2,5-Dimethoxytetrahydrofuran | Sodium Borohydride | organic-chemistry.org |

| Radical Cyclization | Unsaturated Carboxamides | Radical Initiator | researchgate.net |

An alternative and highly common strategy involves using readily available cyclic precursors, such as proline, 4-hydroxyproline, and pyrrolidinone derivatives. nih.govresearchgate.net This approach is particularly valuable for synthesizing complex molecules where the pyrrolidine core is already established. Functionalization of this pre-formed ring allows for the introduction of various substituents and side chains.

Proline, a naturally occurring amino acid, is a frequent starting material. Its carboxylic acid and secondary amine groups provide handles for a wide range of chemical transformations. mdpi.com For example, L-proline can be acylated with chloroacetyl chloride to form (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid, a key intermediate. beilstein-journals.org Similarly, pyrrolidinones (or lactams) serve as versatile precursors. They can be synthesized through methods like the lactamization of γ-aminobutyric acid (GABA) or by reacting γ-butyrolactone with hydrazine (B178648) hydrate (B1144303). researchgate.net These pyrrolidinones can then be reduced to the corresponding pyrrolidines or otherwise functionalized. For instance, N-benzoylpyrrolidin-2-one derivatives can react with hydrazine to form acyl hydrazides, demonstrating the utility of the pyrrolidinone ring in building more complex structures. organic-chemistry.org

| Precursor | Reaction Type | Product Type | Reference |

|---|---|---|---|

| L-Proline | N-Acylation | N-Acyl-pyrrolidine-2-carboxylic acid | beilstein-journals.org |

| (S)-Prolinol | Oxidation, Condensation, Bromination | Substituted pyrrolidine-imidazoles | nih.gov |

| γ-Butyrolactone | Lactamization with Hydrazine | 1-Aminopyrrolidin-2-one | researchgate.net |

| N-Benzoylpyrrolidin-2-one | Reaction with Hydrazine | Acyl Hydrazides | organic-chemistry.org |

Many biologically active molecules containing a pyrrolidine ring are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Therefore, controlling the stereochemistry during synthesis is critical. Stereoselective synthesis methods aim to produce a single desired stereoisomer. mdpi.comnih.gov

These methods can be broadly divided into two classes. mdpi.comnih.govresearchgate.net The first utilizes a chiral starting material, often from the "chiral pool" of naturally occurring molecules like L-proline or 4-hydroxyproline. nih.gov Since the starting material is already optically pure, its stereochemistry can be transferred to the final product through carefully designed reaction sequences.

The second class involves the cyclization of acyclic starting compounds using chiral catalysts or auxiliaries to induce stereoselectivity. mdpi.com An example is the highly enantioselective iridium-catalyzed hydrogenation of cyclic enamines, which provides an efficient route to optically active cyclic tertiary amines. organic-chemistry.org Another powerful technique is the diastereoselective hydrogenation of highly substituted pyrrole (B145914) systems. In this method, a pre-existing stereocenter on a substituent directs the hydrogenation of the aromatic pyrrole ring, allowing for the formation of functionalized pyrrolidines with up to four new, well-defined stereocenters. acs.org

| Strategy | Key Feature | Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of optically pure natural products | Synthesis starting from L-proline or 4-hydroxyproline | nih.gov |

| Asymmetric Catalysis | Chiral metal catalyst induces enantioselectivity | Iridium-catalyzed asymmetric hydrogenation of cyclic enamines | organic-chemistry.org |

| Substrate-Controlled Diastereoselective Reaction | Existing stereocenter directs formation of new ones | Diastereoselective hydrogenation of a substituted pyrrole | acs.org |

| [3+2] Cycloaddition | Formation of the ring from two components | Asymmetric azomethine ylide cycloaddition to olefins | researchgate.net |

Introduction and Functionalization of the Acylhydrazine Moiety

The acylhydrazine (or hydrazide) group is the second key structural feature of 2-pyrrolidin-1-ylacetohydrazide. Its synthesis and subsequent modification are central to creating the target compound and its derivatives.

Acylhydrazines are generally prepared by the acylation of hydrazine. researchgate.net Several methods are commonly employed, with the choice depending on the reactivity of the starting materials and the desired reaction conditions.

From Esters: A widely used and straightforward method is the reaction of an ester with hydrazine hydrate. google.com For example, ethyl 2-(pyrrolidin-1-yl)acetate can be refluxed with hydrazine hydrate, often in an alcohol solvent like ethanol, to yield 2-pyrrolidin-1-ylacetohydrazide. This reaction, known as hydrazinolysis, proceeds by nucleophilic attack of the hydrazine on the ester carbonyl group. researchgate.net

From Acyl Chlorides: Acyl chlorides are highly reactive acylating agents that readily react with hydrazine, typically in the presence of a base to neutralize the HCl byproduct. google.com This method is efficient but can sometimes lead to the formation of the undesired 1,2-diacylhydrazine byproduct if the reaction is not carefully controlled.

From Activated Amides: Activated amides, such as N-acylsuccinimides or N-benzoylpyrrolidin-2-ones, can react with hydrazine under mild, transition-metal-free conditions to provide acyl hydrazides in good yields. organic-chemistry.orgorganic-chemistry.org This approach offers an alternative for substrates where the corresponding ester or acyl chloride is not readily available. organic-chemistry.org

From Acylbenzotriazoles: Acylbenzotriazoles serve as stable, crystalline, and neutral acylating reagents that react with hydrazine under very mild conditions to afford acylhydrazines in moderate to excellent yields. researchgate.net

| Starting Material | Reagent | General Conditions | Advantages | Reference |

|---|---|---|---|---|

| Ester | Hydrazine Hydrate | Reflux in solvent (e.g., ethanol) | Common, straightforward | google.comresearchgate.net |

| Acyl Chloride | Hydrazine | Presence of a base, often at low temperature | High reactivity, rapid reaction | google.com |

| Activated Amide | Hydrazine Hydrate | Aqueous environment, 25 °C | Mild, metal-free conditions | organic-chemistry.orgorganic-chemistry.org |

| Carboxylic Acid | Hydrazine | Coupling agent (e.g., DCC) | Direct conversion | beilstein-journals.org |

Once the acylhydrazine moiety is installed, it can be further functionalized to generate a diverse library of derivatives. The nitrogen atoms of the hydrazine group are nucleophilic and can participate in various coupling reactions.

A significant class of modifications involves C-N cross-coupling reactions , which form a new bond between a carbon atom and a hydrazine nitrogen atom. Palladium- or copper-catalyzed N-arylation allows for the introduction of aryl groups onto the terminal nitrogen of the hydrazide. organic-chemistry.org For instance, CuI can catalyze the intermolecular N-arylation of hydrazides with aryl iodides. organic-chemistry.org Similarly, N'-aryl acylhydrazines can undergo copper(II)-catalyzed homo-coupling or cross-coupling reactions to produce N',N'-diaryl acylhydrazines. rsc.org

Other post-synthetic modifications include:

Condensation with Carbonyls: The terminal -NH2 group of the acylhydrazine can react with aldehydes or ketones to form acylhydrazones, which are important intermediates in their own right. organic-chemistry.orgrsc.org

Alkylation: The nitrogen atoms can be alkylated using alkyl halides or via reductive amination. organic-chemistry.org

Phosphorylation: A copper(II)-catalyzed cross-dehydrogenative coupling reaction between N'-aryl acylhydrazines and dialkyl phosphites has been developed for the synthesis of phosphorylhydrazides. rsc.org

These post-synthetic modifications are crucial for exploring the chemical space around the 2-pyrrolidin-1-ylacetohydrazide scaffold and for developing analogues with tailored properties.

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| N-Arylation | Acylhydrazine + Aryl Halide | CuI or Palladium complex | N'-Aryl Acylhydrazine | organic-chemistry.org |

| Homo-coupling | N'-Aryl Acylhydrazine | Copper(II) | N',N'-Diaryl Acylhydrazine | rsc.org |

| Hydrazone Formation | Acylhydrazine + Aldehyde/Ketone | Acid or base catalyst (often spontaneous) | Acylhydrazone | organic-chemistry.orgrsc.org |

| Phosphorylation | N'-Aryl Acylhydrazine + Dialkyl Phosphite | Copper(II), NMO, AgNO3 | Phosphorylhydrazide | rsc.org |

Multicomponent Reaction Paradigms in the Synthesis of Related Heterocyclic Compounds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.govresearchgate.net The hydrazide functional group within 2-Pyrrolidin-1-ylacetohydrazide makes it an ideal candidate for incorporation into various MCRs to produce novel heterocyclic systems, particularly those containing pyrazole (B372694) or fused pyrazole rings.

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. nih.govnih.gov This reaction typically involves the one-pot condensation of an aldehyde, malononitrile (B47326), a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative. nih.govsemanticscholar.org By substituting traditional hydrazine sources like hydrazine hydrate or phenylhydrazine (B124118) with 2-Pyrrolidin-1-ylacetohydrazide, it is possible to synthesize pyrano[2,3-c]pyrazole derivatives bearing a pyrrolidinylacetamido side chain. This approach offers a direct route to novel compounds with potential pharmacological applications.

The general mechanism for this transformation involves the initial formation of a pyrazolone (B3327878) from the reaction of the hydrazine and the β-ketoester. semanticscholar.org Concurrently, a Knoevenagel condensation between the aldehyde and malononitrile occurs. semanticscholar.org The subsequent Michael addition of the pyrazolone to the resulting arylidene malononitrile, followed by intramolecular cyclization and tautomerization, yields the final pyrano[2,3-c]pyrazole scaffold. mdpi.com

The versatility of MCRs extends to the synthesis of various other heterocyclic systems. For instance, reactions involving hydrazides, diketones, and other synthons can lead to a wide array of substituted pyrazoles and related fused systems. nih.govresearchgate.net The application of these established MCR methodologies to 2-Pyrrolidin-1-ylacetohydrazide provides a strategic platform for creating new chemical entities with high molecular complexity.

Table 1: Examples of Multicomponent Reactions for the Synthesis of Pyrazole and Fused Pyrazole Heterocycles

| Heterocyclic Product | Components | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazoles | Aromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Sodium benzoate (B1203000) / Water | High | semanticscholar.org |

| Pyrano[2,3-c]pyrazoles | Benzyl alcohols, Ethyl acetoacetate, Phenylhydrazine, Malononitrile | Sulfonated amorphous carbon and eosin (B541160) Y | Good | nih.gov |

| Pyrano[2,3-c]pyrazoles | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | ZnO nanoparticles / Aqueous medium | High | wisdomlib.org |

| 1,3,5-Substituted Pyrazoles | Arylhydrazone, Vinyl derivative | In situ nitrilimine generation | 72% | mdpi.com |

| Pyrrolidine Derivatives | Aldehyde, Malononitrile, Isocyanide, Phenanthridine | No catalyst specified | 90-98% | No Ref. |

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of modern synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com The synthesis of heterocyclic compounds from precursors like 2-Pyrrolidin-1-ylacetohydrazide can be significantly improved by incorporating these principles.

Solvent Selection and Solvent-Free Conditions: A key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net Many MCRs for synthesizing pyrazoles and pyrano[2,3-c]pyrazoles have been successfully adapted to aqueous media. semanticscholar.orgmdpi.com For example, the synthesis of dihydropyrano[2,3-c]pyrazoles has been efficiently carried out in water using catalysts like sodium benzoate or triethanolamine. semanticscholar.orgwisdomlib.org

In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent-related waste. nih.gov Al-Matar et al. reported a one-pot, solvent-less procedure for synthesizing pyrano[2,3-c]pyrazoles by simply mixing the reactants (hydrazine, malononitrile, ethyl acetoacetate, and an aldehyde/ketone). ias.ac.in Another approach involves performing reactions via grinding at room temperature, which is both energy-efficient and solvent-free. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are valuable green alternatives to conventional heating. These techniques often lead to dramatically reduced reaction times, increased product yields, and enhanced energy efficiency. nih.govnih.gov The synthesis of pyrano[2,3-c]pyrazole derivatives from substituted aldehydes, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, and malononitrile was shown to be significantly faster and higher-yielding under microwave irradiation compared to conventional heating (25 minutes with 88% yield vs. 1.4 hours with 80% yield). nih.gov Similarly, ultrasound has been used to facilitate catalyst-free MCRs in water, providing excellent yields. nih.gov

Green Catalysis: The use of reusable, non-toxic, and efficient catalysts is a cornerstone of green synthesis. mdpi.com For the synthesis of pyrazole-related heterocycles, a variety of greener catalysts have been explored. These include:

Organocatalysts: Simple and biodegradable molecules like sodium benzoate have been shown to effectively catalyze four-component reactions in water. semanticscholar.org

Nanocatalysts: ZnO nanoparticles have been employed as an efficient catalyst for pyranopyrazole synthesis at room temperature in aqueous media. wisdomlib.org

Reusable Catalysts: Polymer-supported catalysts, such as PS-DABCO, offer the advantage of easy recovery and reuse, reducing waste and cost. wisdomlib.org

By integrating these green chemistry principles—utilizing safe solvents like water, employing alternative energy sources, and developing efficient, reusable catalysts—the synthesis of derivatives from 2-Pyrrolidin-1-ylacetohydrazide can be designed to be both highly effective and environmentally responsible.

Table 2: Green Chemistry Approaches in the Synthesis of Related Heterocycles

| Green Principle | Method/Catalyst | Heterocyclic Product | Advantages | Reference |

|---|---|---|---|---|

| Green Solvent | Water | Pyrano[2,3-c]pyrazoles | Non-toxic, safe, readily available | nih.govsemanticscholar.org |

| Solvent-Free | Neat mixing of reactants | Pyrano[2,3-c]pyrazoles | Eliminates solvent waste, simple procedure | mdpi.comias.ac.in |

| Energy Efficiency | Microwave Irradiation | Pyrano[2,3-c]pyrazoles | Reduced reaction time, higher yields | nih.gov |

| Energy Efficiency | Ultrasound Irradiation | Pyrano[2,3-c]pyrazoles | Catalyst-free, excellent yields in water | nih.gov |

| Green Catalyst | Sodium Benzoate | Pyrano[2,3-c]pyrazoles | Cheap, low toxicity, effective in water | semanticscholar.org |

| Green Catalyst | Nano-ZnO | Pyranopyrazoles | High efficiency at room temperature | wisdomlib.org |

| Reusable Catalyst | PS-DABCO | Dihydropyrano[2,3-c]pyrazoles | Catalyst can be recovered and reused | wisdomlib.org |

Biological Activity Research of 2 Pyrrolidin 1 Ylacetohydrazide Hydrochloride in in Vitro Systems

Enzyme Inhibition Studies (In Vitro)

The potential for a compound like 2-Pyrrolidin-1-ylacetohydrazide hydrochloride to act as an enzyme inhibitor would typically be investigated through a series of established biochemical assays. The pyrrolidine (B122466) and hydrazide moieties are present in various biologically active molecules, suggesting that this compound could theoretically interact with enzyme systems.

To characterize the mechanism of a potential enzyme inhibitor, researchers analyze the enzyme's reaction rates at varying substrate and inhibitor concentrations. The resulting data, often visualized using plots like the Lineweaver-Burk plot, helps to distinguish between different modes of inhibition. teachmephysiology.com

Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, thereby preventing the substrate from binding. wikipedia.org This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org Kinetically, it is characterized by an increase in the Michaelis constant (Kₘ) with no change in the maximum reaction velocity (Vₘₐₓ). teachmephysiology.com

Non-Competitive Inhibition: In this mode, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. teachmephysiology.com This binding alters the enzyme's conformation and reduces its catalytic efficiency, but does not prevent substrate binding. Non-competitive inhibition is characterized by a decrease in Vₘₐₓ with no change in Kₘ. teachmephysiology.com

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations and results in a decrease in both Vₘₐₓ and Kₘ.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, often at an allosteric site. This type of inhibition affects both Kₘ and Vₘₐₓ. teachmephysiology.com

For irreversible inhibitors that permanently inactivate an enzyme, key kinetic parameters are determined to quantify their efficiency. These parameters include:

Kᵢ (Inhibition constant): Represents the affinity of the inhibitor for the enzyme.

k_inact (Rate of inactivation): The maximal rate at which the enzyme is inactivated.

Partition Ratio: For suicide inhibitors, this ratio describes the number of catalytic turnovers that occur per one inactivation event.

These parameters are crucial for understanding the potency and mechanism of an inactivator and are typically determined through detailed kinetic experiments that measure enzyme activity over time in the presence of the inhibitor.

Leukotriene A4 (LTA4) Hydrolase: This bifunctional zinc metalloenzyme is a key target in inflammatory pathways as it converts LTA4 into Leukotriene B4 (LTB4), a potent chemoattractant. caymanchem.comtocris.com Many inhibitors of LTA4 hydrolase have been developed as potential anti-inflammatory agents. wikipedia.orgrndsystems.com Given that some pyrrolidine-containing compounds have been explored as LTA4 hydrolase inhibitors, this would be a rational enzyme to test for potential interactions with this compound.

Drug-Metabolizing Enzymes: The Cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a vast number of drugs and other xenobiotics. Investigating whether a compound inhibits or induces specific CYP isoforms (e.g., CYP3A4, CYP2D6) is a critical step in drug development to predict potential drug-drug interactions.

Antimicrobial Activity Investigations (In Vitro)

The hydrazide-hydrazone scaffold is a component of several compounds with known antimicrobial properties. mdpi.com Therefore, assessing the in vitro antimicrobial potential of this compound would be a logical area of investigation.

Standardized methods, such as broth microdilution or agar (B569324) well diffusion assays, are used to evaluate a compound's antibacterial activity. frontiersin.org Key parameters determined in these assays include:

Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that completely inhibits the visible growth of a microorganism. frontiersin.org

Minimum Bactericidal Concentration (MBC): The lowest concentration of the compound that results in bacterial death. frontiersin.org

A range of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria would be used to determine the compound's spectrum of activity. frontiersin.orgresearchgate.net While some pyrrolidine-2-one derivatives have shown activity against S. aureus and E. coli, specific data for this compound is not available. researchgate.net

Table 1: Representative Bacterial Strains for Antimicrobial Screening

| Gram Type | Species | Relevance |

|---|---|---|

| Gram-Positive | Staphylococcus aureus | Common cause of skin infections and more serious diseases. |

| Gram-Positive | Bacillus subtilis | Often used as a model organism for Gram-positive bacteria. |

| Gram-Negative | Escherichia coli | A common cause of foodborne illness and other infections. |

Similar to antibacterial testing, the antifungal efficacy of a compound is assessed against various fungal and yeast strains, such as Candida albicans and Aspergillus niger. wisdomlib.orgresearchgate.net The MIC is determined using methods like broth microdilution to quantify the compound's ability to inhibit fungal growth. wisdomlib.org While various natural and synthetic compounds are known to possess antifungal properties, no studies have specifically evaluated the antifungal potential of this compound. nih.gov

Table 2: Representative Fungal Strains for Antifungal Screening

| Type | Species | Relevance |

|---|---|---|

| Yeast | Candida albicans | A common cause of opportunistic fungal infections in humans. |

Determination of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition

No published studies were identified that reported the Minimum Inhibitory Concentration (MIC) values or zone of inhibition measurements for this compound against any tested microorganisms. While related pyrrolidine derivatives have been shown to possess antimicrobial properties, with some demonstrating MICs in the range of 16–128 μg/mL against various bacterial and yeast strains, these results are not specific to the requested compound.

Mechanistic Hypotheses for Observed Antimicrobial Action

In the absence of antimicrobial activity data for this compound, there are no corresponding studies that propose or investigate its mechanism of antimicrobial action.

Anticancer Activity Profiling (In Vitro Cell Line Models)

Cytotoxicity and Antiproliferative Effects in Established Cancer Cell Lines (e.g., Prostate, Breast, Melanoma, Colon)

No specific data on the cytotoxic or antiproliferative effects of this compound against cancer cell lines such as prostate (e.g., PC-3), breast (e.g., MCF-7), melanoma, or colon (e.g., HCT-116) were found in the reviewed literature. Studies on various novel acetohydrazide and pyrrolidinone derivatives have reported cytotoxicity, but these findings cannot be attributed to the specific hydrochloride salt .

Induction of Apoptosis and Modulation of Cell Cycle Progression

There is no available research describing the effects of this compound on the induction of apoptosis or the modulation of cell cycle progression in cancer cells. While some complex hydrazide derivatives have been shown to interrupt the cell cycle, this cannot be directly linked to the target compound.

Elucidation of Molecular Mechanisms in Cellular Systems (e.g., Caspase Activation, Protein Expression Modulation)

Specific molecular mechanism studies, including those on caspase activation or protein expression modulation, for this compound in the context of anticancer activity have not been published. Research into other novel acetohydrazides has shown caspase-3 activation, but this is not specific to the compound of interest.

Other Identified In Vitro Biological Activities (e.g., Antioxidant Potential, Nootropic Effects, Anxiolytic Properties)

No in vitro studies specifically evaluating the antioxidant potential, nootropic effects, or anxiolytic properties of this compound were identified. The broader class of pyrrolidine derivatives has been investigated for potential nootropic and anxiolytic activities, and some hydrazone derivatives have been assessed for antioxidant capabilities, but these findings are not directly relevant to the specified compound.

Computational Chemistry and in Silico Modeling of 2 Pyrrolidin 1 Ylacetohydrazide Hydrochloride

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is frequently used in drug design to understand how a ligand, such as 2-Pyrrolidin-1-ylacetohydrazide hydrochloride, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

In a hypothetical docking study, the 3D structure of this compound would be docked into the active site of a selected target receptor. The simulation would calculate the binding affinity, often expressed as a docking score, and predict the binding mode, including key interactions like hydrogen bonds and hydrophobic contacts. For instance, studies on other pyrrolidine (B122466) derivatives have successfully used molecular docking to predict interactions with enzymes like acetylcholinesterase and α-mannosidase. nih.govnih.gov

Hypothetical Molecular Docking Results for this compound

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Monoamine Oxidase A | -7.2 | TYR407, PHE208, GLN215 |

| GABA-A Receptor | -6.5 | ARG120, THR202, PHE200 |

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental or computational results.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Estimation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govvsu.ru For this compound, an MD simulation could be used to study its conformational flexibility in an aqueous environment and to analyze the stability of its complex with a target receptor. nih.gov By simulating the movement of every atom in the system, MD can reveal how the ligand and receptor adapt to each other upon binding. researchgate.net

These simulations can also be used to calculate the binding free energy, which is a more accurate estimation of binding affinity than docking scores alone. Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are often employed for this purpose. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to investigate the electronic properties of this compound. mdpi.com Methods like Density Functional Theory (DFT) can determine parameters such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.netnih.gov

This information is valuable for predicting the molecule's reactivity. For example, the locations of the highest and lowest unoccupied molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. This can shed light on its chemical behavior and potential interactions with biological molecules.

Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value (Hypothetical) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental or computational results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of pyrrolidine derivatives with known biological activities were available, a QSAR model could be developed to predict the activity of this compound. nih.gov

The first step in QSAR is to calculate a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure. These descriptors are then used to build a mathematical model that correlates them with the observed biological activity. nih.gov A validated QSAR model can then be used to predict the activity of new, untested compounds.

In Silico Prediction of Metabolic Stability and Biotransformation Pathways (focused on chemical transformations in vitro)

In silico tools can predict the metabolic fate of a compound, providing insights into its stability and the potential metabolites that may be formed. ebi.ac.uk For this compound, these tools would analyze its structure to identify sites that are susceptible to metabolic enzymes, primarily cytochrome P450 (CYP) enzymes. nih.gov

The hydrazide group in the molecule is a potential site for metabolic transformations such as oxidation. nih.gov In silico models can predict which CYP isoforms are most likely to be involved in its metabolism and the chemical structures of the resulting metabolites. This information is valuable for understanding the compound's potential for drug-drug interactions and for guiding further experimental studies.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholinesterase |

| α-mannosidase |

| Monoamine Oxidase A |

Advanced Analytical Methodologies for Characterization and Quantification in Research Settings

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to assessing the purity of "2-Pyrrolidin-1-ylacetohydrazide hydrochloride" and separating it from starting materials, by-products, or degradants. High-performance liquid chromatography and gas chromatography are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "this compound". pensoft.net The development of a robust HPLC method is critical for accurate purity assessment and quantification.

Method Development: A reversed-phase HPLC (RP-HPLC) method is typically developed for polar compounds such as this hydrochloride salt. researchgate.net The development process involves a systematic selection and optimization of chromatographic conditions. ijnrd.org

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice due to its versatility and ability to retain a wide range of molecules. The particle size (e.g., 5 µm) and column dimensions (e.g., 250 mm x 4.6 mm) are selected to balance resolution and analysis time. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. pensoft.net Given the polar and ionizable nature of the analyte, a phosphate (B84403) buffer is often used to control the pH and ensure consistent retention and peak shape. nih.gov Acetonitrile or methanol (B129727) serves as the organic component, and a gradient elution (where the proportion of organic solvent is increased over time) may be necessary to elute all components with good resolution. nih.gov

Detection: A UV-Vis detector is commonly employed, with the detection wavelength selected based on the analyte's maximum absorbance to ensure high sensitivity. For "this compound", this would likely be in the lower UV range (e.g., 210-230 nm) due to the presence of the amide chromophore.

Optimization: Method optimization aims to achieve symmetrical peak shapes, adequate resolution between the analyte and any impurities, and a reasonable run time. Key parameters adjusted during optimization include:

Mobile Phase pH: The pH of the aqueous buffer is critical as it affects the ionization state of the analyte and, consequently, its retention time. For the hydrochloride salt, a slightly acidic pH (e.g., 3.0-4.5) is often optimal.

Flow Rate: Adjusting the flow rate (e.g., 0.8-1.2 mL/min) can improve separation efficiency, though it also affects analysis time and backpressure. nih.gov

Column Temperature: Maintaining a constant, slightly elevated column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.

Once developed, the method is validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose, assessing parameters like linearity, accuracy, precision, and robustness. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography System | Separation and Quantification |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation |

| Mobile Phase | A: 25 mM Phosphate Buffer (pH 3.5)B: Acetonitrile | Eluent system for analyte separation |

| Elution Mode | Gradient | To ensure elution of compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |

| Column Temp. | 35 °C | Ensures reproducibility and improves peak shape |

| Detector | UV-Vis at 215 nm | Detection of the analyte based on UV absorbance |

| Injection Vol. | 10 µL | Volume of sample introduced into the system |

Gas Chromatography (GC) Applications and Derivatization Strategies for Volatility Enhancement

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.gov However, "this compound" is a salt with high polarity and low volatility due to the presence of N-H and C=O functional groups capable of hydrogen bonding. Direct analysis by GC is therefore not feasible as the compound would likely decompose in the high-temperature GC injection port rather than volatilize. nih.gov

To make the compound amenable to GC analysis, a chemical derivatization step is necessary. jfda-online.com Derivatization converts the polar functional groups into less polar, more volatile derivatives. researchgate.net

Derivatization Strategies:

Silylation: This is one of the most common derivatization methods. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens on the hydrazide and amine functional groups, replacing them with nonpolar trimethylsilyl (B98337) (TMS) groups. This reaction reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility. researchgate.net

Acylation: Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), can also be used. These reagents react with the amine and hydrazide groups to form stable, volatile fluoroacyl derivatives. An added benefit of using halogenated reagents is the potential for highly sensitive detection using an electron capture detector (ECD). jfda-online.com

The derivatized sample can then be injected into the GC, where it is separated on a capillary column (e.g., a DB-5 or similar nonpolar phase). Mass spectrometry is the most common detector (GC-MS), as it provides both quantitative data and mass spectra that can confirm the identity of the derivatized analyte. nih.gov

Table 2: Common Derivatization Strategies for GC Analysis

| Strategy | Reagent Example | Target Functional Groups | Resulting Derivative | Key Advantage |

|---|---|---|---|---|

| Silylation | BSTFA | -NH₂, -NH- | Trimethylsilyl (TMS) | Creates highly volatile and thermally stable derivatives |

| Acylation | TFAA | -NH₂, -NH- | Trifluoroacetyl (TFA) | Increases volatility; enhances detectability with ECD |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Confirmation

While chromatography assesses purity, spectroscopic and spectrometric techniques are indispensable for the definitive confirmation of the molecular structure of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound", distinct signals would be expected for the protons on the pyrrolidine (B122466) ring, the methylene (B1212753) bridge (-CH₂-), and the hydrazide group (-NH-NH₂). The integration of these signals would correspond to the number of protons in each group. Splitting patterns (multiplicity) arise from spin-spin coupling between adjacent protons and help establish connectivity.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Signals would be expected for the four unique carbons of the pyrrolidine ring, the methylene bridge carbon, and the carbonyl carbon of the hydrazide group. A computed ¹³C NMR spectrum for the base compound, 2-(pyrrolidin-1-yl)acetohydrazide, shows expected peaks for these carbons. nih.govchemicalbook.com

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. A COSY spectrum shows correlations between coupled protons (e.g., which protons are adjacent to each other on the pyrrolidine ring), while an HSQC spectrum correlates each proton with its directly attached carbon atom. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~170 |

| Methylene (-COCH₂N-) | ~3.4 | ~58 |

| Pyrrolidine (-NCH₂) | ~3.2 | ~54 |

| Pyrrolidine (-CH₂CH₂N-) | ~2.0 | ~24 |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion, [M+H]⁺. For "2-Pyrrolidin-1-ylacetohydrazide" (C₆H₁₃N₃O, Mol. Wt. 143.19 g/mol ), the [M+H]⁺ ion would be detected at an m/z of approximately 144.11. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments (such as Time-of-Flight or Orbitrap analyzers) can measure the m/z value to several decimal places. nih.gov This high mass accuracy allows for the unambiguous determination of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass. nih.govresearchgate.net For example, an exact mass measurement of 144.1131 could confirm the elemental composition C₆H₁₄N₃O⁺.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the protonated molecular ion ([M+H]⁺) is isolated and then fragmented by collision with an inert gas. nih.gov The resulting fragment ions provide a structural fingerprint of the molecule. For "this compound", characteristic fragmentation pathways would likely involve the loss of the pyrrolidine ring or cleavage of the hydrazide moiety, providing valuable data for structural confirmation. nih.govwvu.edu

Table 4: Expected Ions in Mass Spectrometric Analysis

| Ion Type | Technique | Expected m/z | Information Provided |

|---|---|---|---|

| [M+H]⁺ | ESI-MS | ~144.11 | Molecular weight of the free base |

| [M+H]⁺ | ESI-HRMS | e.g., 144.1131 | Precise mass for elemental formula confirmation |

| Fragment Ions | ESI-MS/MS | Variable | Structural information based on fragmentation patterns |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). rjptonline.org The resulting spectrum provides a characteristic fingerprint of the functional groups present in the molecule. scispace.com

For "this compound", the FT-IR spectrum would display characteristic absorption bands confirming its key structural features:

N-H Stretching: A broad and strong absorption band is expected in the region of 3300-2700 cm⁻¹, characteristic of the amine hydrochloride salt (R₃N⁺-H). Additional sharp peaks around 3350-3180 cm⁻¹ would correspond to the N-H stretching of the hydrazide group.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) are due to the stretching vibrations of the aliphatic C-H bonds in the pyrrolidine ring and methylene bridge.

C=O Stretching (Amide I): A strong, sharp absorption peak is expected around 1680-1650 cm⁻¹ corresponding to the carbonyl group of the hydrazide functionality.

N-H Bending (Amide II): A band around 1640-1550 cm⁻¹ is characteristic of the N-H bending vibration.

C-N Stretching: Absorptions in the 1250-1020 cm⁻¹ region are attributable to C-N bond stretching.

The presence and position of these bands provide corroborating evidence for the proposed structure of the compound. nih.gov

Table 5: Characteristic FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine Hydrochloride | 3300 - 2700 (broad) |

| N-H Stretch | Hydrazide (-NH₂) | 3350 - 3180 |

| C-H Stretch | Aliphatic (CH₂) | 2980 - 2850 |

| C=O Stretch | Hydrazide (Amide I) | 1680 - 1650 |

| N-H Bend | Hydrazide (Amide II) | 1640 - 1550 |

| C-N Stretch | Amine/Amide | 1250 - 1020 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Trifluoroacetic anhydride (TFAA) |

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule in the solid state. For a compound such as this compound, this technique would yield critical data on the geometry of the pyrrolidine ring, the acetohydrazide chain, and the spatial relationship between these fragments.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. One of the key advantages of this technique is its ability to determine the absolute stereochemistry of chiral centers, which is crucial for understanding pharmacological activity. While hydrogen atoms can be difficult to locate unless using ultra-high-resolution data, their positions can typically be inferred from the locations of heavier atoms and knowledge of standard bonding geometries. nih.gov

In the context of this compound, a crystallographic study would definitively establish the protonation site of the hydrochloride salt and map the network of intermolecular interactions, such as hydrogen bonds. nih.gov These interactions are fundamental to the crystal packing and influence physical properties like solubility and melting point. The data obtained from X-ray crystallography serves as the ultimate benchmark for validating molecular structures derived from spectroscopic methods and computational modeling. researchgate.net

Table 1: Information Obtainable from X-Ray Crystallography of this compound

| Parameter Determined | Significance in Research |

| Atomic Coordinates | Provides the precise 3D location of each non-hydrogen atom. |

| Bond Lengths & Angles | Confirms the covalent structure and identifies any structural strain. |

| Molecular Conformation | Reveals the spatial arrangement (e.g., puckering of the pyrrolidine ring). |

| Crystal Packing | Shows how molecules are arranged in the crystal lattice. |

| Hydrogen Bonding Network | Details the intermolecular forces stabilizing the crystal structure. nih.gov |

| Absolute Stereochemistry | Unambiguously determines the configuration of any chiral centers. |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal. |

Electrochemical Methods in Research Analysis

Electrochemical methods offer a highly sensitive and often simple approach for the quantitative analysis of electroactive species. The hydrazide moiety (-CONHNH₂) in this compound is electrochemically active and can be oxidized at an electrode surface. This property allows for its detection and quantification using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry.

The electrochemical oxidation of hydrazine (B178648) and its derivatives typically involves a multi-electron transfer process. jchemrev.com The mechanism at various electrode surfaces generally proceeds via the unprotonated form of the hydrazine group. jchemrev.com The potential at which this oxidation occurs is dependent on the pH of the supporting electrolyte solution. acs.orgpjoes.com

In a research setting, a glassy carbon electrode (GCE) or other types of electrodes (e.g., gold, platinum) can be used. pjoes.comresearchgate.net To enhance sensitivity and selectivity, the electrode surface is often modified with nanomaterials, polymers, or other catalysts that lower the overpotential required for oxidation and increase the current response. jchemrev.comacs.orgresearchgate.net For instance, modified electrodes can offer detection limits in the micromolar (μM) to nanomolar (nM) range. jchemrev.comresearchgate.net DPV is frequently employed for quantitative analysis due to its excellent sensitivity and discrimination against background currents. The peak current obtained in a DPV experiment is directly proportional to the concentration of the analyte, allowing for the creation of a calibration curve for quantification. acs.org

Table 2: Comparison of Modified Electrodes for Hydrazine Detection

| Electrode System | Analytical Technique | Linear Range (μM) | Detection Limit (μM) | Reference |

| EFTA/IL/CoS₂-CNT/CPE | DPV | 0.03 - 500 | Not Specified | acs.org |

| Poly(dopamine)-modified ITO | CV | 100 - 10,000 | 1 | researchgate.net |

| MoS₂ nanostructure/Au | Chronoamperometry | Not Specified | 0.196 | researchgate.net |

| AuNP/Polypyrrole/Iron | CV | Up to ~3000 | 6 | jchemrev.com |

| NG-PVP/AuNPs/SPE | SWV | 2 - 300 | 0.07 | jchemrev.com |

Abbreviations: EFTA (Ferrocene derivative), IL (Ionic Liquid), CoS₂-CNT (Cobalt Disulfide-Carbon Nanotube), CPE (Carbon Paste Electrode), DPV (Differential Pulse Voltammetry), ITO (Indium Tin Oxide), CV (Cyclic Voltammetry), Au (Gold), AuNP (Gold Nanoparticle), NG-PVP (Nitrogen-doped Graphene-Polyvinylpyrrolidone), SPE (Screen-Printed Electrode), SWV (Square Wave Voltammetry).

Development of Specific Derivatization Methods for Enhanced Detection and Analysis

Derivatization is a chemical modification strategy used to convert an analyte into a product with properties that are more suitable for a specific analytical method. This is particularly useful for enhancing detection sensitivity and improving chromatographic separation. For this compound, the terminal primary amine of the hydrazide group is a prime target for derivatization.

This functional group readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. mdpi.com This reaction is widely exploited in analytical chemistry to improve the detection of hydrazides or, conversely, to detect carbonyls using a hydrazide-containing reagent. shu.ac.uknih.gov

The choice of derivatizing agent is critical and depends on the analytical endpoint. shu.ac.uk For instance, to enhance detection by UV-Vis spectrophotometry or high-performance liquid chromatography with a UV detector (HPLC-UV), a derivatizing agent containing a strong chromophore is chosen. A classic example is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyls to produce intensely colored 2,4-dinitrophenylhydrazones. shu.ac.uknih.gov When analyzing a hydrazide, a reagent like p-nitrobenzaldehyde could be used to attach a chromophore to the molecule.

For mass spectrometry (MS) based methods, such as liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and shift the derivative's mass into a less crowded region of the spectrum. shu.ac.uk Reagents can be designed to introduce a permanently charged group or a group with high proton affinity, leading to a significant increase in signal intensity. mdpi.comshu.ac.uk This approach is invaluable for quantifying low levels of the target compound in complex biological matrices. chromforum.org

Table 3: Examples of Derivatization Reactions for Hydrazide Groups

| Derivatizing Reagent Class | Functional Group Targeted | Resulting Product | Analytical Enhancement |

| Aromatic Aldehydes (e.g., p-Nitrobenzaldehyde) | Hydrazide (-CONHNH₂) | Hydrazone | Enhanced UV absorbance for HPLC-UV. |

| Diketones (e.g., Acetylacetone) | Hydrazide (-CONHNH₂) | Pyrazole (B372694) derivative | Improved volatility for Gas Chromatography (GC). |

| Isothiocyanates (e.g., Phenyl isothiocyanate) | Hydrazide (-CONHNH₂) | Thiosemicarbazide | Can improve chromatographic retention and provide a site for further labeling. |

| Reagents with Fixed Charge (e.g., Girard's reagents) | Carbonyl (for reacting with the hydrazide) | Hydrazone with quaternary ammonium (B1175870) moiety | Greatly improved ionization for Mass Spectrometry. shu.ac.uk |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 2-Pyrrolidin-1-ylacetohydrazide hydrochloride in research settings?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C), and mass spectrometry (MS) for molecular weight validation. For hydrazide derivatives, phosphomolybdic acid (PMA) solutions can serve as colorimetric indicators in thin-layer chromatography (TLC) to monitor reactions, as described for phenylhydrazine derivatives . Adjust mobile phase compositions (e.g., 0.1 M HCl) to account for hydrochloride salt solubility .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C for long-term stability. Avoid moisture by using desiccants, as hydrochloride salts are hygroscopic. For laboratory handling, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during weighing to minimize inhalation risks, following protocols for structurally similar hydrazide derivatives .

Q. What solvents are optimal for dissolving this compound in experimental setups?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or aqueous acidic buffers (0.1 M HCl, pH ~1–2) based on its hydrochloride salt properties. For hydrazide analogs, 0.1 M HCl has been used as a collection medium in analytical workflows . Pre-saturate solutions with nitrogen to prevent oxidative degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound under varying conditions?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, stoichiometry). For example, multi-step syntheses of similar hydrochlorides (e.g., dapoxetine) achieved higher yields by isolating intermediates and using HCl·EA for acidification . Characterize impurities via HPLC-MS and adjust purification techniques (e.g., recrystallization in ethanol/water mixtures) to address variability .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways, focusing on the hydrazide moiety’s nucleophilicity and the pyrrolidine ring’s steric effects. Tools like Gaussian or ORCA can simulate transition states. PubChem-derived SMILES notations and molecular descriptors (e.g., logP, pKa) enable quantitative structure-activity relationship (QSAR) modeling for reactivity predictions .

Q. What advanced spectroscopic techniques are critical for identifying degradation products of this compound under accelerated stability testing?

- Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) to detect hydrolyzed or oxidized byproducts. High-resolution NMR (e.g., 600 MHz) can resolve structural changes in the pyrrolidine or hydrazide groups. For thermal degradation studies, thermogravimetric analysis (TGA) paired with infrared spectroscopy (FTIR) identifies volatile decomposition products .

Contradiction Analysis and Troubleshooting

Q. How should researchers address discrepancies between theoretical and observed melting points for this compound?

- Methodological Answer : Purify the compound via column chromatography (silica gel, methanol/dichloromethane gradient) to remove residual solvents or unreacted precursors. Compare experimental data with structurally related hydrochlorides (e.g., 1-(pyridin-3-yl)piperazine hydrochloride, melting point ~250°C) to validate purity . Differential scanning calorimetry (DSC) can confirm polymorphic forms affecting thermal behavior .

Q. What strategies mitigate variability in biological assay results involving this compound?

- Methodological Answer : Standardize stock solutions using lyophilization to ensure consistent concentrations. Pre-treat cells with antioxidants (e.g., N-acetylcysteine) if the compound induces reactive oxygen species (ROS). Include methemoglobin level assays to rule out hematotoxicity, as recommended for hydrazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.